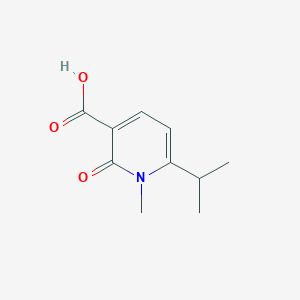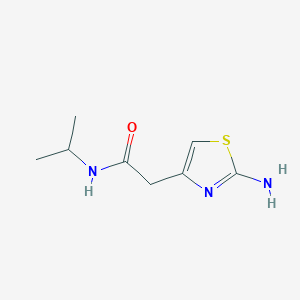
2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide
Vue d'ensemble
Description
The compound “2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide” contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are found in many effective pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazole ring, an amine group, and an isopropylacetamide group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Thiazole compounds can participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amine group and the thiazole ring can influence the compound’s solubility, acidity/basicity, and reactivity .Applications De Recherche Scientifique
Anti-Diabetic Agents : A study by (Abbasi et al., 2020) discusses the synthesis of S-substituted acetamides derivatives of 2-(2-amino-1,3-thiazol-4-yl), which showed potential as anti-diabetic agents. These compounds were evaluated for enzyme inhibition and cytotoxic behavior, indicating potent inhibitory potential against an enzyme relevant for diabetes treatment.
Antimicrobial Agents : Research by (Amnerkar et al., 2015) involved synthesizing derivatives of 2-(2-amino-1,3-thiazol-4-yl) with reported moderate to excellent antimicrobial activity against various bacteria and fungi. This study highlights the compound's potential in developing new antimicrobial agents.
Antimicrobial and Anticancer Agents : Another study by (Darwish et al., 2014) describes the synthesis of heterocyclic compounds incorporating 2-(2-amino-1,3-thiazol-4-yl), showing promising results as antimicrobial agents. These compounds were evaluated for both antibacterial and antifungal activities.
Antimicrobial Polyurethane Coating : Research by (El‐Wahab et al., 2014) focused on a derivative of 2-(2-amino-1,3-thiazol-4-yl) used in antimicrobial polyurethane coatings. This derivative exhibited good antimicrobial effect when incorporated into polyurethane varnishes.
Cytotoxic Activity Against Cancer Cells : A study by (Zykova et al., 2018) highlights the synthesis of 2-aminopyrrole derivatives including 2-(2-amino-1,3-thiazol-4-yl) with cytotoxic activity against certain cancer cells. This suggests its potential application in cancer treatment.
H1-Antihistamine Activity : Research by (Brzezińska et al., 2003) explores the relationship between H1-antihistamine activity and derivatives of 2-(2-amino-1,3-thiazol-4-yl). This study could aid in predicting the pharmacological activity of new drug candidates in this field.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSNIOBEEANOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



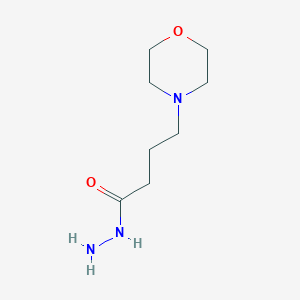

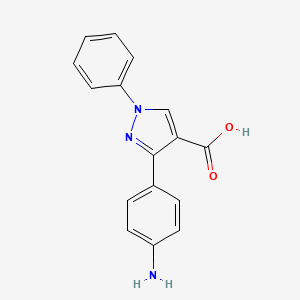

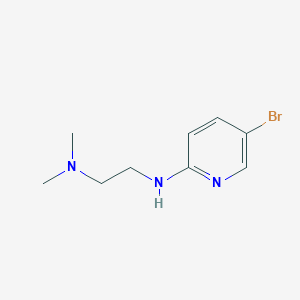
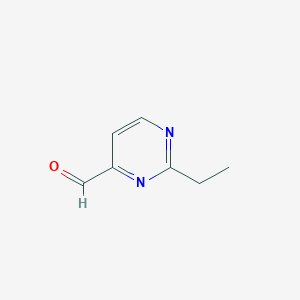

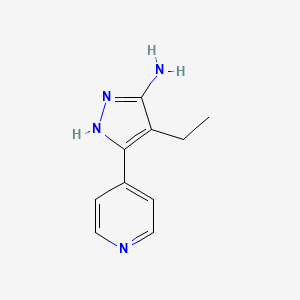

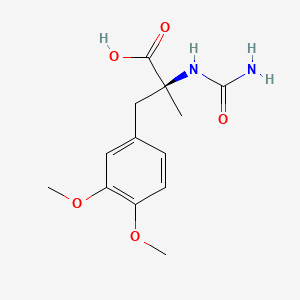

![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

